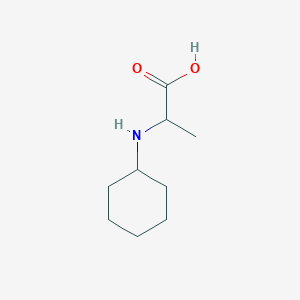
Boc-L-Thr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-threonine: is a derivative of the amino acid threonine, commonly used in peptide synthesis. It is known for its role as a protecting group for the amino group in peptide synthesis, ensuring that the amino group does not react during the formation of peptide bonds. The compound has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonine typically involves the protection of the amino group of L-threonine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of N-(tert-Butoxycarbonyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Coupling Reactions: N-(tert-Butoxycarbonyl)-L-threonine can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in dioxane.
Coupling: N,N’-diisopropylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.
Major Products Formed:
Deprotection: L-threonine.
Coupling: Peptides with extended amino acid chains.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-threonine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mécanisme D'action
The primary function of N-(tert-Butoxycarbonyl)-L-threonine is to protect the amino group during peptide synthesis. The Boc group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-tyrosine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonine is unique due to the presence of a hydroxyl group on the side chain, which can participate in hydrogen bonding and influence the folding and stability of peptides. This distinguishes it from other Boc-protected amino acids like N-(tert-Butoxycarbonyl)-L-serine, which lacks the additional chiral center, and N-(tert-Butoxycarbonyl)-L-tyrosine, which has an aromatic side chain .
Propriétés
Formule moléculaire |
C9H17NO5 |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m1/s1 |
Clé InChI |
LLHOYOCAAURYRL-PRJDIBJQSA-N |
SMILES isomérique |
CC([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


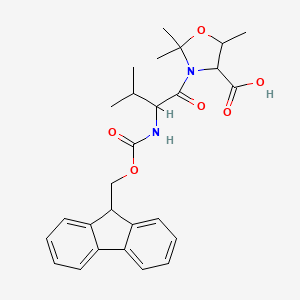
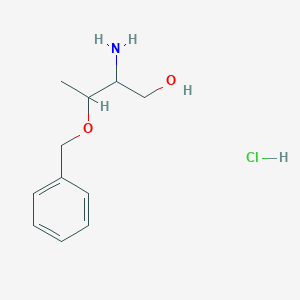
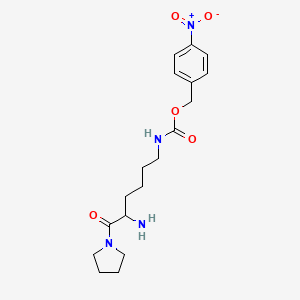
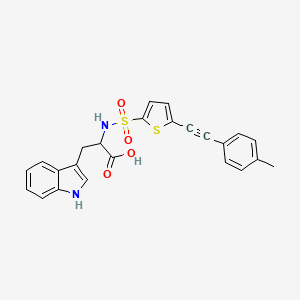
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)


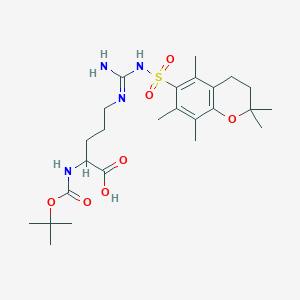
![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)
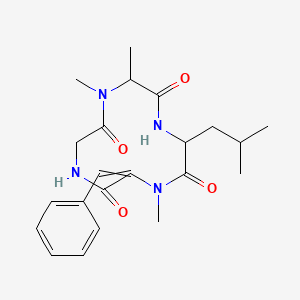
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

